6-tert-Butyl-4-methylcoumarin
Description
Overview of Coumarin (B35378) Derivatives in Academic Research
Coumarin derivatives are the subject of extensive academic investigation due to their wide spectrum of biological activities and unique photophysical properties. researchgate.netresearchgate.net In the realm of medicinal chemistry, these compounds have been explored for their anticoagulant, antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral effects. frontiersin.orgfrontiersin.orgnih.govresearchgate.net The biological activity of a coumarin derivative is highly dependent on the nature and position of substituents on its core structure. nih.gov
Beyond their pharmacological potential, coumarins are highly valued for their fluorescent properties. nih.govnie.edu.sg They are frequently used as fluorescent probes and sensors in biological studies, as well as in applications like laser dyes and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The emission and absorption characteristics of coumarins can be finely tuned by chemical modification, making them adaptable for various technological applications. rsc.orgmdpi.com
Significance of Structural Modifications in Coumarin Scaffold Chemistry
The chemical adaptability of the coumarin scaffold is a key reason for its prominence in research. rsc.org Modifying the core structure by introducing different functional groups at various positions allows for the precise tuning of the molecule's physicochemical and biological properties. rsc.orgnih.gov For instance, the introduction of electron-donating groups, such as amino or hydroxyl groups, particularly at the C-7 position, can significantly enhance fluorescence intensity. mdpi.com Conversely, attaching electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com
Substitutions at positions 3, 4, and 6 have been shown to be particularly influential. Groups at the C-4 position can influence anti-HIV and anti-inflammatory activities, while C-3 substitutions are crucial for developing potent enzyme inhibitors. mdpi.comnih.gov The presence of a substituent at the less-explored C-6 position has been found to be well-tolerated in many biological systems and can lead to a significant improvement in the potency and selectivity of bioactive coumarins. mdpi.com The strategic placement of bulky groups, such as the tert-butyl group, can influence the molecule's solubility, steric interactions with biological targets, and photophysical behavior. mdpi.comareeo.ac.ir The methyl group at the C-4 position is also known to affect the photophysical properties of the coumarin system. nih.gov
Rationale for Investigating 6-tert-Butyl-4-methylcoumarin: Research Trajectories
The investigation into this compound is driven by the specific combination of its substituents and their anticipated influence on its properties. The chemical structure consists of a coumarin nucleus with a bulky, lipophilic tert-butyl group at the 6-position and a methyl group at the 4-position. ontosight.ai This particular arrangement is the focus of several research trajectories.
One primary area of interest is its use as a building block or intermediate in the synthesis of more complex molecules. For instance, it has been used as a starting material for the preparation of thiocoumarins and dithiocoumarins by reacting it with reagents like Lawesson's or Davy's reagent. researchgate.net These sulfur-containing analogues are of interest for their potentially altered biological activities and photophysical properties.
Another significant research direction is the exploration of its biological activities. Like many coumarin derivatives, this compound and related structures are studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai Specifically, it has been used as a substrate to measure the activity of cytochrome P450 enzymes, which are critical in drug metabolism. ontosight.ai Furthermore, research into a series of 4-methylcoumarins that included tert-butyl substituted variants highlighted their potential as antioxidant and immunomodulatory agents by inhibiting oxidative metabolism in human neutrophils. mdpi.comnih.gov The synthesis of pyrimidino-coumarin derivatives, which have shown antithrombotic properties, also points to the therapeutic potential of substituted coumarins. iucr.org
The compound's fluorescent properties are also a key rationale for its investigation. The substitution pattern is known to create unique photophysical characteristics, making it a candidate for use in biochemical assays and as a probe in biological systems. ontosight.ai
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| CAS Number | 17874-32-7 chemicalbook.com |
| Molecular Formula | C₁₄H₁₆O₂ molbase.com |
| Molecular Weight | 216.28 g/mol molbase.com |
Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZHRREUVIRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170534 | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17874-32-7 | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17874-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 6 Tert Butyl 4 Methylcoumarin
Established Synthetic Pathways to 6-tert-Butyl-4-methylcoumarin
The construction of the this compound core is predominantly achieved through well-established condensation reactions. These methods offer reliable and efficient access to the target molecule from readily available starting materials.
The Pechmann condensation is a cornerstone for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of this compound, 4-tert-butylphenol (B1678320) is the key phenolic starting material. This can be reacted with either diketene (B1670635) or ethyl acetoacetate (B1235776) to yield the desired coumarin. The reaction with diketene proceeds via the formation of the corresponding aryl acetoacetate intermediate, which then undergoes cyclization. researchgate.net
Table 1: Catalysts and Conditions for Pechmann Condensation
| Phenolic Reactant | β-Ketoester/Equivalent | Catalyst | Conditions | Product | Yield (%) | Reference |
| 4-tert-butylphenol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Solvent-free, 110 °C | This compound | Good | nih.gov |
| 4-tert-butylphenol | Ethyl acetoacetate | Montmorillonite clay | - | This compound | Satisfactory | researchgate.net |
| 4-tert-butylphenol | Ethyl acetoacetate | ZrOCl₂·8H₂O/SiO₂ | Solvent-free, ambient temp. | This compound | High | researchgate.net |
| 4-tert-butylphenol | Ethyl 4-chloroacetoacetate | 73% H₂SO₄ | Ambient temp., overnight | 4-Chloromethyl-6-tert-butyl-2H-1-benzopyran-2-one | 86 | orientjchem.org |
| Phenol | Ethyl acetoacetate | Amberlyst-15 | Microwave, 130 °C, 20 min | 4-Methylcoumarin (B1582148) | 43 | mdpi.com |
| Resorcinol (B1680541) | Ethyl acetoacetate | Amberlyst-15 | Microwave, 130 °C, 20 min | 7-Hydroxy-4-methylcoumarin | 97 | mdpi.com |
Note: This table includes examples of Pechmann condensation for the synthesis of coumarins, with specific data for this compound derivatives where available, and related examples to illustrate the versatility of the reaction.
While the Pechmann condensation is the most direct route, other classical methods for coumarin synthesis could theoretically be adapted for this compound. These include the Perkin reaction, Knoevenagel condensation, Wittig reaction, and Claisen rearrangement. researchgate.netacs.org For instance, the Knoevenagel condensation involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. researchgate.net A hypothetical route to this compound via this method would require 2-hydroxy-5-tert-butylbenzaldehyde as a starting material.
More complex, one-pot syntheses have also been developed for related coumarin structures. For example, 4-carboethoxybenzo[h]coumarins have been synthesized from naphthols via an initial oxidation to a 1,2-naphthoquinone, followed by a cascade of reactions including a Wittig olefination. acs.org Such multi-step, one-pot procedures represent alternative, albeit more intricate, strategies for constructing substituted coumarin systems.
Synthesis of Chemically Modified Analogues of this compound
The this compound scaffold can be further functionalized to generate a diverse range of analogues with potentially new chemical and biological properties.
The oxygen atoms in the coumarin ring can be replaced with sulfur to yield thiocoumarins and dithiocoumarins. The synthesis of 6-tert-butyl-4-methyl-thiocoumarin can be achieved by reacting 6-tert-butylthiophenol with diketene to form an S-aryl 3-oxobutanethioate intermediate, which is then cyclized. researchgate.net
Furthermore, the carbonyl oxygen of this compound can be converted to a thiocarbonyl group using thionating agents like Lawesson's reagent or Davy's reagent. researchgate.net This reaction leads to the formation of the corresponding 6-tert-butyl-4-methyl-2-thioxo-2H-1-benzopyran-2-one (a thionocoumarin). Subsequent thionation of the heterocyclic oxygen atom can then yield the dithiocoumarin derivative. researchgate.net
The introduction of a mercapto (-SH) group onto the coumarin ring opens up numerous possibilities for further derivatization. While specific literature on the functionalization of 6-tert-butyl-4-mercaptocoumarin is scarce, the reactivity of other mercapto-coumarins provides a clear blueprint for potential synthetic strategies. For example, 4-mercaptocoumarin can be synthesized from 4-hydroxycoumarin (B602359) by reaction with phosphorus oxychloride to give 4-chlorocoumarin, followed by treatment with potassium hydrosulfide. mdpi.comencyclopedia.pub
Once formed, the mercapto group is a versatile handle for further reactions. A common transformation is the alkylation of the thiol to form thioether derivatives by reaction with an alkyl halide in the presence of a base. mdpi.com For instance, 7-mercapto-4-methylcoumarin (B161817) has been reacted with 1,2-dibromoethane (B42909) to form an intermediate that is then further functionalized. mdpi.com This strategy could be applied to a 6-tert-butyl-4-mercaptocoumarin intermediate to introduce a wide variety of side chains. Additionally, mercapto-coumarins can participate in Michael additions and can be used to synthesize fused heterocyclic systems. mdpi.comencyclopedia.pub
The conjugation of this compound with other heterocyclic systems can lead to hybrid molecules with novel properties.
Triazole Conjugates: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a powerful tool for linking a coumarin moiety to a triazole ring. nih.govmdpi.com This would typically involve the synthesis of an azide- or alkyne-functionalized this compound derivative. For example, a hydroxyl group could be introduced onto the coumarin, which is then converted to an azide (B81097) or propargylated to introduce an alkyne for the click reaction.
Schiff Bases: Schiff bases, characterized by an imine (-C=N-) group, are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. rdd.edu.iqijpbs.com To prepare Schiff base derivatives of this compound, a precursor with either an amino or a formyl group is required.
A practical route to such derivatives involves the synthesis of 4-chloromethyl-6-tert-butyl-2H-1-benzopyran-2-one from 4-tert-butylphenol and ethyl 4-chloroacetoacetate. orientjchem.org This chloromethyl derivative can then be reacted with various substituted anilines in the presence of glacial acetic acid to yield a series of anilinomethyl-substituted coumarins, which are a form of Schiff base precursor. orientjchem.org
Alternatively, a nitro group could be introduced onto the this compound ring, followed by reduction to an amino group. This aminocoumarin could then be condensed with a variety of aldehydes to form the desired Schiff bases. researchgate.net Conversely, a formyl group could be introduced onto the coumarin scaffold, which would then react with primary amines to generate Schiff bases. ajrconline.orgajrconline.org
Alkylation and Other Substituent Modifications
The core structure of this compound can be further functionalized through various substitution reactions, allowing for the introduction of diverse chemical moieties and the fine-tuning of its physicochemical properties. These modifications can be broadly categorized into alkylation and other substituent additions, primarily targeting the aromatic ring or reactive positions on the coumarin nucleus.
Alkylation reactions on the coumarin scaffold, particularly on hydroxylated derivatives, are a common strategy to introduce new functional groups. For instance, the alkylation of dihydroxy-4-methylcoumarins using alkyl bromides such as butyl bromide or octyl bromide in the presence of a base like potassium carbonate has been successfully demonstrated. thaiscience.info This method can lead to the formation of both mono- and dialkyloxy derivatives. thaiscience.info In the case of 5,7-dihydroxy-4-methylcoumarin (B191047), alkylation can yield a mixture of 5-alkyloxy, 7-alkyloxy, and 5,7-dialkyloxy-4-methylcoumarins. thaiscience.info This highlights the potential for selective modification of the this compound core, assuming a precursor with a hydroxyl group is used.
Beyond simple alkylation, other substituent modifications can be achieved through cross-coupling reactions. A notable example is the Suzuki-Miyaura cross-coupling reaction, which has been applied to coumarin derivatives. researchgate.net For instance, a model reaction between 3-(4-acetyloxyphenyl)-6-bromo-4-methylcoumarin and phenylboronic acid has been shown to proceed efficiently, demonstrating that the bromine atom at the 6-position is a viable handle for introducing aryl groups. researchgate.net This suggests that if a bromo-substituted version of this compound were synthesized, further diversification at that position would be possible.
The introduction of the tert-butyl group itself is a key synthetic step, often achieved prior to the coumarin ring formation. The synthesis of this compound can be accomplished starting from 4-tert-butylphenol, which is then reacted with diketene to form the corresponding aryl acetoacetate, followed by cyclization. researchgate.net This initial substitution with the bulky tert-butyl group significantly influences the reactivity and properties of the final coumarin.
Catalytic Approaches in this compound Synthesis
The synthesis of coumarins, including this compound, has greatly benefited from the development of advanced catalytic methods. These approaches often aim to improve reaction efficiency, reduce environmental impact, and enhance selectivity. Key areas of progress include the use of novel catalysts like ionic liquids and metal-organic frameworks (MOFs), and the application of green chemistry principles.
Role of Specific Catalysts (e.g., Ionic Liquids, Metal-Organic Frameworks)
Ionic Liquids (ILs)
Ionic liquids have emerged as versatile and environmentally benign catalysts and reaction media for the synthesis of coumarin derivatives. cjcatal.comresearchgate.net These salts, which are liquid at or near room temperature, offer advantages such as low vapor pressure, high thermal stability, and recyclability. researchgate.netresearchgate.net Brønsted acidic ionic liquids have been shown to be particularly effective in catalyzing the Pechmann condensation, a common method for coumarin synthesis. cjcatal.comresearchgate.net For example, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been used as a reusable catalyst for the reaction of phenols with β-ketoesters under solvent-free conditions, leading to excellent yields and short reaction times. researchgate.net The use of such catalysts avoids the need for corrosive and hazardous traditional acids like sulfuric acid. researchgate.net While direct synthesis of this compound using ionic liquids is not explicitly detailed in the reviewed literature, the successful synthesis of various substituted coumarins through this method strongly suggests its applicability. The general reaction involves the condensation of a substituted phenol (like 4-tert-butylphenol) with a β-ketoester (such as ethyl acetoacetate) in the presence of the ionic liquid catalyst.
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and active metal sites make them promising heterogeneous catalysts for various organic transformations, including coumarin synthesis. rsc.org
One relevant example is the use of a phosphotungstic acid-modified strontium-based MOF (PWA/Sr-MOF) as a solid acid catalyst for the Pechmann condensation. rsc.org This catalyst has been successfully employed in the synthesis of 7-hydroxy-4-methylcoumarin, a structurally related compound, from resorcinol and ethyl acetoacetate. rsc.org The reaction proceeds under solvent-free conditions with high yields, and the catalyst can be easily recovered and reused. rsc.org The catalytic activity is attributed to the Brønsted acid sites within the MOF structure. rsc.org
Another well-known MOF, Cu-BTC (also known as MOF-199), composed of copper(II) ions and benzene-1,3,5-tricarboxylate, has been investigated as a catalyst for various reactions. researchgate.net Although its primary reported application is in imine synthesis, its Lewis acidic copper sites could potentially catalyze the Pechmann condensation required for the synthesis of this compound. researchgate.net The synthesis of coumarin derivatives has also been reported using other MOFs, highlighting the broad potential of this class of materials in this area. researchgate.netsci-hub.se
The table below summarizes the types of catalysts and their applications in the synthesis of coumarins, which are applicable to the synthesis of this compound.
| Catalyst Type | Specific Example | Application in Coumarin Synthesis | Key Advantages |
| Ionic Liquid | Brønsted acidic imidazolium salts | Pechmann condensation of phenols and β-ketoesters researchgate.netresearchgate.net | Reusable, non-corrosive, solvent-free conditions |
| Metal-Organic Framework | Phosphotungstic acid/Sr-MOF | Pechmann condensation for 7-hydroxy-4-methylcoumarin rsc.org | Heterogeneous, reusable, high yield, solvent-free |
| Metal-Organic Framework | Cu-BTC (MOF-199) | Potential for Pechmann condensation due to Lewis acid sites researchgate.net | High surface area, defined active sites |
Green Chemistry Principles in Coumarin Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of coumarins to minimize the environmental impact of chemical processes. eurekaselect.comresearchgate.net These principles focus on aspects such as waste prevention, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks.
A key aspect of green coumarin synthesis is the replacement of hazardous and corrosive acid catalysts, such as sulfuric acid, with more environmentally friendly alternatives. As discussed, ionic liquids and solid acid catalysts like MOFs and zeolites are prime examples of such green catalysts. researchgate.netrsc.orgscispace.com Their reusability reduces waste and their often milder reaction conditions contribute to energy savings. researchgate.net
Solvent selection is another critical component of green chemistry. Many traditional syntheses of coumarins employ volatile and toxic organic solvents. Modern approaches increasingly favor solvent-free conditions or the use of green solvents like water or deep eutectic solvents. researchgate.netnih.gov The use of water as a solvent is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net
Energy efficiency is addressed through the use of alternative energy sources like microwave irradiation and ultrasound. nih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating. For instance, the synthesis of 4-methylcoumarins has been achieved under microwave irradiation using various solid acid catalysts. nih.gov
| Green Chemistry Principle | Application in Coumarin Synthesis | Example for this compound Synthesis |
| Use of Greener Catalysts | Replacement of corrosive acids with reusable solid acids or ionic liquids. researchgate.netscispace.com | Using a reusable MOF or acidic ionic liquid for the Pechmann condensation of 4-tert-butylphenol and ethyl acetoacetate. |
| Use of Safer Solvents/Solvent-Free Conditions | Performing reactions in water, deep eutectic solvents, or without any solvent. researchgate.netnih.gov | Conducting the synthesis under solvent-free conditions with a solid catalyst. |
| Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy input. nih.gov | Using microwave-assisted synthesis to accelerate the cyclization step. |
| Waste Reduction | Using catalytic amounts of reagents and recyclable catalysts. researchgate.net | The catalyst is recovered after the reaction and reused in subsequent batches. |
Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 6 Tert Butyl 4 Methylcoumarin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of 6-tert-butyl-4-methylcoumarin by mapping the chemical environments of its constituent proton (¹H) and carbon (¹³C) nuclei. The synthesis of this compound, typically achieved via Pechmann condensation or from 4-tert-butylphenol (B1678320) and diketene (B1670635), requires rigorous NMR analysis to confirm its successful formation. tandfonline.com
The ¹H NMR spectrum provides detailed information about the number, connectivity, and electronic environment of protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, methyl, and tert-butyl protons.
The aromatic region displays signals for the three protons on the benzene (B151609) ring. The proton at position 5 (H-5) typically appears as a doublet, coupled to the proton at position 7. The H-7 proton shows as a doublet of doublets, being coupled to both H-5 and H-8. The H-8 proton signal is a simple doublet. The vinylic proton at the C3 position (H-3) characteristically appears as a singlet in the olefinic region of the spectrum. The methyl group attached to the C4 position also produces a sharp singlet, while the nine equivalent protons of the tert-butyl group at the C6 position give rise to a strong singlet in the upfield region.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 (Vinylic) | ~6.15 | Singlet |
| H-5 (Aromatic) | ~7.40 | Doublet |
| H-7 (Aromatic) | ~7.35 | Doublet of Doublets |
| H-8 (Aromatic) | ~7.25 | Doublet |
| -CH₃ (at C4) | ~2.40 | Singlet |
| -C(CH₃)₃ (at C6) | ~1.35 | Singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, confirming the carbon framework. The spectrum for this compound displays a total of 14 distinct carbon signals.
The most downfield signal corresponds to the carbonyl carbon (C-2) of the lactone ring. The olefinic and aromatic carbons (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, and C-8a) resonate in the intermediate region. The aliphatic region contains signals for the methyl carbon at C-4 and the two distinct carbons of the tert-butyl group: the quaternary carbon and the three equivalent methyl carbons.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Carbonyl) | ~161.0 |
| C-3 | ~115.5 |
| C-4 | ~153.0 |
| C-4a | ~118.0 |
| C-5 | ~124.0 |
| C-6 | ~148.0 |
| C-7 | ~123.0 |
| C-8 | ~116.5 |
| C-8a | ~152.5 |
| -CH₃ (at C4) | ~18.5 |
| -C(CH₃)₃ (Quaternary) | ~35.0 |
| -C(CH₃)₃ (Methyls) | ~31.0 |
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information on the functional groups and bonding arrangements within the molecule.
The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). This band is a hallmark of the coumarin (B35378) ring system. Other significant absorptions include the C=C stretching vibrations from the aromatic and pyrone rings, and various C-H stretching and bending modes from the aromatic, methyl, and tert-butyl groups. The gas-phase IR spectrum available in the NIST Chemistry WebBook provides reference data for these characteristic vibrations. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3050 | Aromatic C-H Stretch |
| ~2960 | Aliphatic C-H Stretch (tert-Butyl, Methyl) |
| ~1720 | Lactone C=O Stretch |
| ~1620, ~1570 | Aromatic/Vinylic C=C Stretch |
| ~1370 | C-H Bending (tert-Butyl) |
| ~1200 | C-O Stretch (Lactone) |
| ~830 | Aromatic C-H Out-of-Plane Bending |
While detailed experimental Raman spectra for this compound are not widely available in the literature, the expected spectral features can be inferred. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar character. Therefore, strong signals would be expected for the symmetric breathing modes of the aromatic ring. The C=C stretching vibrations of the pyrone and benzene rings would also be strongly Raman active. These signals are often complementary to the bands observed in the FTIR spectrum. Studies on related molecules like 6-methylcoumarin (B191867) provide a basis for predicting the key Raman active modes.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The photophysical properties of this compound are governed by the electronic transitions within its π-conjugated system. The coumarin scaffold, particularly with a methyl group at the C-4 position, is known to be fluorescent.
The electronic absorption (UV-Vis) spectrum is expected to show a strong absorption band corresponding to a π-π* transition within the benzopyrone chromophore. For 4-methylcoumarin (B1582148) derivatives, this primary absorption maximum typically lies in the ultraviolet region (around 320-330 nm). The tert-butyl group at the C-6 position acts as an auxochrome, which can cause a slight bathochromic (red) shift in the absorption and emission maxima due to its electron-donating inductive effect, and can also enhance the molar absorptivity.
Upon excitation with UV light, this compound is expected to exhibit fluorescence, with an emission maximum in the blue region of the visible spectrum (typically around 380-400 nm). The specific wavelengths of absorption and emission, quantum yield, and fluorescence lifetime are key parameters that define its potential use in applications such as fluorescent probes or optical materials, though specific experimental data for this compound remains limited in published literature.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. sapub.orgdatapdf.com For coumarin derivatives, the absorption spectra typically arise from π → π* transitions within the aromatic benzopyrone system. sapub.org The position and intensity of the absorption bands are sensitive to the substitution pattern on the coumarin ring.
The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax). Studies on various dihydroxy-4-methylcoumarins and their alkyloxy derivatives have shown that substitution of a hydroxyl or alkyloxy group at the 6-position generally causes a red shift in the absorption maximum compared to the parent 4-methylcoumarin. chemicalbook.com This effect is attributed to the extension of the conjugated π-system by the electron-donating substituents. chemicalbook.com
For this compound, the NIST spectral database provides a UV spectrum in methanol, which shows a primary absorption band with a maximum around 320-325 nm. nist.gov While concentration information was not available to derive molar absorptivity values from this specific dataset, data from closely related compounds, such as 4-methylcoumarin butyrate (B1204436) in DMSO, show a strong absorption peak at 310 nm with a molar absorptivity (ε) of approximately 6000 M⁻¹cm⁻¹. nist.gov This is consistent with the electronic transitions expected for this class of compounds.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| This compound | Methanol | ~322 | Not Available | nist.gov |
| 4-methylcoumarin butyrate | DMSO | 310 | ~6000 |
Fluorescence Emission Profiles and Quantum Yields
Fluorescence spectroscopy provides insights into the excited state properties of molecules. Coumarin derivatives are well-known for their fluorescent properties, which are highly dependent on their molecular structure and environment. nih.gov The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the emission wavelength (λem) are key parameters determined by this technique.
Specific fluorescence data for this compound is not extensively documented in the literature. However, the photophysical properties of numerous other 4-methylcoumarin derivatives have been widely studied, providing a framework for understanding its likely behavior. For instance, a series of synthesized coumarin derivatives exhibited fluorescence quantum yields in DMSO ranging from 0.26 to as high as 0.83, with emission maxima generally appearing around 440 nm. rsc.orgrsc.org Similarly, studies of 4-hydroxycoumarins in ethanol (B145695) showed strong fluorescence in the 420-460 nm range. sapub.org
The position of substituents has a marked effect. A comparative study of 4-methyl-6-methoxy coumarin and 4-methyl-7-methoxy coumarin demonstrated that the position of the electron-donating methoxy (B1213986) group significantly influences the spectral properties. researchgate.net Generally, electron-donating groups on the benzene ring of the coumarin scaffold enhance fluorescence. Given that the tert-butyl group at the 6-position is a weak electron-donating group, this compound is expected to be fluorescent, likely with an emission maximum in the blue region of the spectrum (~400-450 nm), although its quantum yield may be modest compared to derivatives with stronger donor groups.
| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| Coumarin Derivative 4c (4-OMe substituted) | DMSO | 358 | 438 | 0.26 | rsc.orgrsc.org |
| Coumarin Derivative 4e (4-Me substituted) | DMSO | 370 | 440 | 0.83 | rsc.orgrsc.org |
| 7-hydroxy-4-methylcoumarin | Aqueous Solution | - | 451 | - | nih.gov |
| 7-ethoxy-4-methylcoumarin | Aqueous Solution | - | 388 | - | nih.gov |
Solvent Effects on Spectroscopic Signatures
The spectroscopic properties of coumarins are often sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net Changes in solvent polarity can alter the energy levels of the ground and excited states of a molecule to different extents, leading to shifts in the absorption and emission maxima. researchgate.net
Studies on related molecules like 4-methyl-6-methoxy coumarin and 4-methyl-7-methoxy coumarin show a bathochromic (red) shift in both absorption and fluorescence spectra as the polarity of the solvent increases. researchgate.net This positive solvatochromism indicates that the excited state is more polar than the ground state, which is typical for many coumarin dyes where an intramolecular charge transfer (ICT) character is present in the excited state. For these compounds, the excited state dipole moment has been determined to be significantly larger than the ground state dipole moment. researchgate.net
For this compound, it is anticipated that a similar trend would be observed. An increase in solvent polarity would likely lead to a red shift in its fluorescence emission spectrum due to the stabilization of the more polar excited state. For example, the fluorescence intensity of some coumarin derivatives has been observed to be much higher in polar aprotic solvents like DMSO compared to other solvents. rsc.org
| Solvent | Dielectric Constant (ε) | λem (nm) |
|---|---|---|
| Cyclohexane | 2.02 | 381 |
| Dioxane | 2.21 | 384 |
| Trichloroethylene | 3.41 | 388 |
| Ethyl Acetate | 6.02 | 390 |
| Acetonitrile | 37.50 | 396 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The exact molecular weight of this compound is 216.2756 g/mol , corresponding to the molecular formula C₁₄H₁₆O₂. nist.gov
Under electron ionization (EI), the mass spectrum of this compound exhibits a distinct molecular ion peak (M⁺˙) at m/z 216. nist.gov The fragmentation pattern is characteristic of both the coumarin core and the tert-butyl substituent. A general fragmentation pathway for coumarins involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. benthamopen.com For molecules containing a tert-butyl group, a common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. doaj.org
The EI mass spectrum of this compound from the NIST database shows a base peak at m/z 201. nist.gov This corresponds to the loss of a methyl radical from the molecular ion (M-15), a highly favorable process that results in a stable benzylic/tertiary carbocation. Another significant fragment is observed at m/z 173. nist.gov This ion is formed by the subsequent loss of a CO molecule from the m/z 201 fragment (201 - 28), which is consistent with the characteristic fragmentation of the coumarin lactone ring. benthamopen.com
| m/z | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| 216 | [M]⁺˙ (Molecular Ion) | - |
| 201 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 173 | [M - CH₃ - CO]⁺ | Loss of CO from the [M - CH₃]⁺ fragment |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. mdpi.com
While a crystal structure for this compound itself is not available in the public domain, the structure of a closely related derivative, 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, has been fully characterized by single-crystal X-ray diffraction. nih.gov This structure incorporates the entire this compound framework and provides valuable insights into its solid-state architecture.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₂₅NO₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.8972 (4) |
| b (Å) | 11.2335 (2) |
| c (Å) | 17.5873 (3) |
| β (°) | 105.772 (1) |
| Volume (ų) | 3786.19 (12) |
Computational and Theoretical Investigations of 6 Tert Butyl 4 Methylcoumarin
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for coumarin (B35378) derivatives, providing a balance between accuracy and computational cost. DFT calculations are employed to determine various molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals. mjcce.org.mkmjcce.org.mk The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in these studies, often paired with basis sets like 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) to achieve reliable results. mjcce.org.mkiucr.orgdergipark.org.trcore.ac.uk
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
For derivatives of 6-tert-butyl-4-methylcoumarin, these calculations have been performed using DFT methods. For instance, the molecular structure of 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione was optimized using the B3LYP/6–311+G(d,p) basis set. iucr.orgresearchgate.net These theoretical calculations predicted a nearly planar coumarin unit, a finding that shows good agreement with data from single-crystal X-ray diffraction (SCXRD) analysis. iucr.org Small deviations between the theoretical gas-phase calculations and solid-state experimental measurements are typically attributed to intermolecular interactions in the crystal lattice. iucr.org
Similarly, a study on the related compound 4-bromomethyl-6-tert-butyl-2H-chromen-2-one utilized both B3LYP and M06-2X methods with a 6-311++G(d,p) basis set for geometry optimization. core.ac.uk The calculated bond lengths and angles were found to be in good agreement with experimental data. core.ac.uk For example, the C=O bond length was calculated at 1.204 Å (B3LYP), closely matching experimental values for similar coumarins. core.ac.uk The table below presents selected optimized geometric parameters for a derivative, illustrating the level of detail provided by these calculations.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. core.ac.uk A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive. core.ac.uk
DFT calculations have been used to determine the FMO properties of this compound derivatives. For 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, the HOMO and LUMO energies were calculated at the B3LYP/6–311+G(d,p) level, yielding an energy gap of 4.245 eV. iucr.orgresearchgate.netnih.gov For the isomer 8-tert-butyl-4-methyl-2H-chromen-2-one, the HOMO-LUMO gap was calculated to be 4.648 eV using the B3LYP/6-31G(d) method. dergipark.org.tr These values indicate that the compounds are relatively stable.
Electronic Structure and Chemical Reactivity Prediction
Beyond FMO analysis, computational methods can map the electronic landscape of a molecule in greater detail, predicting how and where it is likely to react.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net
For a derivative of this compound, MEP analysis revealed that the most negative potential (red region) is concentrated around the carbonyl oxygen atom of the coumarin ring. researchgate.net This indicates that this oxygen atom is the most probable site for electrophilic attack. Conversely, regions of positive potential are found elsewhere, indicating sites susceptible to nucleophilic attack. researchgate.net Such analyses have also been performed on isomers like 8-tert-butyl-4-methyl-2H-chromen-2-one, providing a comprehensive understanding of reactivity across related structures. dergipark.org.trresearchgate.net
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assign spectral bands.
Vibrational Frequencies (FT-IR): DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. Theoretical frequencies are often scaled by a constant factor (e.g., 0.958) to correct for anharmonicity and other systematic errors. mjcce.org.mk Studies on 8-tert-butyl-4-methyl-2H-chromen-2-one and 4-bromomethyl-6-tert-butyl-2H-chromen-2-one have shown that theoretical vibrational frequencies calculated using B3LYP methods align well with experimental FT-IR data. dergipark.org.trcore.ac.uk For example, the characteristic C=O stretching vibration in coumarins is consistently predicted and observed around 1700-1720 cm⁻¹.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mjcce.org.mk Calculations performed on various coumarin derivatives, including the 8-tert-butyl isomer, have demonstrated good agreement between theoretical and experimental chemical shifts, aiding in the correct assignment of NMR signals. mjcce.org.mkdergipark.org.trresearchgate.net
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling electronic excitations and predicting UV-Vis absorption spectra. researchgate.net The accuracy of these predictions depends heavily on the choice of functional. rsc.org For coumarin derivatives, TD-DFT calculations can predict the maximum absorption wavelength (λmax), corresponding to electronic transitions, often from the HOMO to the LUMO. researchgate.net
Photophysical Modeling and Electron Transfer Dynamics
The interaction of coumarin derivatives with light is a key area of interest, given their widespread use as fluorescent probes and photosensitizers. Computational modeling provides insights into the photophysical processes that occur after a molecule absorbs a photon.
Studies on 4-methylcoumarin (B1582148) derivatives using a combination of laser flash photolysis and DFT calculations have explored the dynamics of photoinduced bond dissociation. acs.org These investigations found that certain derivatives undergo bond cleavage in the lowest excited singlet state, leading to the formation of a 4-coumarinylmethyl radical. acs.org The quantum yields of these processes can be estimated, providing a detailed picture of the molecule's photochemical reactivity. acs.org
Furthermore, TD-DFT is used to model fluorescence properties. rsc.org By calculating the energies of the ground and first excited states (S₀ and S₁), it is possible to predict the fluorescence emission wavelengths. Research has evaluated the performance of various DFT functionals for predicting the fluorescence of coumarin derivatives, finding that functionals like B3LYP and PBE0 provide a good balance of accuracy and efficiency. rsc.org These computational models are essential for designing new coumarin-based fluorescent materials with specific optical properties.
Theoretical Treatment of Absorption and Emission Spectra
Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of electronic transitions that govern the absorption and emission spectra of coumarin derivatives. While direct theoretical spectra for this compound are not extensively documented in the provided research, studies on closely related structures offer valuable insights.
For instance, computational studies on derivatives such as 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethyl-piperidine-2,6-dione have been performed using DFT at the B3LYP/6-311+G(d,p) level of theory to determine the molecule's electronic properties. These calculations revealed a Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 4.245 eV. iucr.orgnih.gov This energy gap is a key determinant of the wavelength of electronic absorption. The substitution on the coumarin ring system is known to cause shifts in the absorption and emission spectra, a phenomenon that is often dependent on solvent polarity. researchgate.net
The photophysical properties of coumarins are highly tunable based on the substituents attached to the molecular scaffold. osti.gov The introduction of a tert-butyl group at the 6-position and a methyl group at the 4-position influences the electron density distribution within the molecule, which in turn affects the energies of the electronic transitions. Laser flash photolysis and DFT calculations on 4-methylcoumarin derivatives have shown that substituents play a critical role in their photochemical properties. acs.org
Table 1: Calculated Electronic Properties of a 6-tert-Butylcoumarin Derivative
| Parameter | Value |
|---|---|
| Methodology | DFT (B3LYP/6-311+G(d,p)) |
| Molecule | 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethyl-piperidine-2,6-dione |
| HOMO-LUMO Energy Gap | 4.245 eV |
Data sourced from studies on a derivative of 6-tert-butylcoumarin. iucr.orgnih.gov
Analysis of Intramolecular Charge Transfer (ICT)
Intramolecular Charge Transfer (ICT) is a fundamental process in many fluorescent molecules, including coumarins, where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. This phenomenon is often responsible for large Stokes shifts and sensitivity of the emission spectrum to the solvent environment.
In coumarin systems, the substitution pattern is critical in defining the extent of ICT. Studies on 6-aminocoumarins have demonstrated that substantial ICT occurs from the amino group at the 6-position to the coumarin scaffold upon photoexcitation. osti.gov This suggests that the 6-position is a key site for modulating the electronic properties of the coumarin core through electron-donating substituents.
The tert-butyl group, while primarily an alkyl group, can influence the electronic environment and steric factors that affect ICT. In some molecular systems, a tert-butyl group can enhance the driving force for a related process known as Twisted Intramolecular Charge Transfer (TICT), where a rotational motion between the donor and acceptor moieties leads to a highly polar excited state. scispace.commdpi.com The increased electron-donating capability and steric hindrance of a tert-butyl group can facilitate the formation of such charge-transfer states. scispace.commdpi.com The red shift observed in the emission spectra of some coumarin derivatives with increasing solvent polarity is indicative of an increased electric dipole moment upon excitation, which is a hallmark of an ICT state. rsc.org
Conformational Landscape and Stability Studies
The conformational landscape of a molecule describes the various spatial arrangements of its atoms and their relative stabilities. For this compound, the planarity of the core coumarin ring system is a defining feature.
Computational studies on derivatives of 6-tert-butylcoumarin have consistently shown that the coumarin unit itself is nearly planar. iucr.orgnih.gov For example, in the crystal structure of 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethyl-piperidine-2,6-dione, the coumarin unit exhibits a high degree of planarity. iucr.orgnih.gov This structural rigidity is a common feature of the coumarin scaffold.
Applications in Advanced Materials Science Utilizing 6 Tert Butyl 4 Methylcoumarin Based Systems
Fluorescent Probes and Bioimaging Applications
The fluorescent properties of the coumarin (B35378) nucleus are central to its use in bio-analytical and imaging applications. The specific substitution pattern of 6-tert-butyl-4-methylcoumarin modifies these properties, making it and its derivatives suitable for developing highly specific and sensitive molecular tools.
Development of Fluorescent Dyes
Coumarins represent a significant class of fluorophores used in the development of fluorescent probes for bioimaging. mdpi.com Their utility stems from their high fluorescence quantum yield, photostability, and the sensitivity of their emission to the local environment. mdpi.com The this compound structure serves as a foundational scaffold for creating novel dyes. The introduction of the tert-butyl group at the 6-position can influence the photophysical and chemical properties of the molecule, such as its solubility and interaction with biological macromolecules. ontosight.aiacs.org
Derivatives of 4-methylcoumarin (B1582148) are frequently employed as fluorogenic substrates for enzyme activity assays. researchgate.net For instance, a fluorophore like 7-amino-4-methylcoumarin (B1665955) can be attached to a peptide sequence, leading to fluorescence quenching. researchgate.net Enzymatic cleavage of the bond releases the free coumarin, resulting in a quantifiable increase in fluorescence. researchgate.net While many studies focus on 7-substituted coumarins, the principles of probe design, such as those based on intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT), are broadly applicable to the coumarin family. thno.orgrsc.org The tert-butyl group on the this compound can enhance the polymer's polarization ability in an electric field, a feature that can be exploited in the design of advanced functional polymers with tailored optical properties. acs.org
| Coumarin Type | Key Structural Feature | Typical Photophysical Behavior | Potential Application |
|---|---|---|---|
| 7-Aminocoumarins | Amino group at C7 position | High fluorescence quantum yield, significant solvatochromism. mdpi.com | Environment-sensitive probes, fluorescent labels. mdpi.com |
| 7-Alkoxycoumarins | Alkoxy group at C7 position | Fluorescence intensity increases with solvent polarity with minimal spectral shift. mdpi.com | Probes for polarity changes. mdpi.com |
| Coumarin-Polymer Conjugates (with tert-butyl group) | tert-butyl group on coumarin side chain | Reduced electron transfer efficiency between donor and acceptor groups in the polymer. acs.org | Functional polymers with tuned electrical and optical properties. acs.org |
Application in Live-Cell Fluorescence Imaging and as Biomarkers
Fluorescent probes derived from coumarin structures are instrumental in visualizing biological processes within living cells. mdpi.com These small molecule probes offer advantages such as good biocompatibility and the ability to be structurally engineered for specific targets. thno.org Coumarin-based systems have been designed to detect a variety of biologically significant species, including metal ions, reactive oxygen species (ROS), and enzymes. mdpi.comresearchgate.net
The development of probes for specific biomarkers is a critical area of research. For example, the lysosomal endoprotease legumain has been identified as a biomarker in certain tumors, and fluorescent probes are designed to detect its activity. d-nb.info Similarly, probes capable of monitoring neutrophil elastase activity in living cells and even in whole organisms like zebrafish have been successfully developed using coumarin fluorophores. researchgate.net These probes are often designed as "turn-on" sensors, where they are initially non-fluorescent and emit a strong signal only after reacting with their specific target. rsc.org
The application of these probes extends to tracking dynamic processes. Dual-color photoconvertible probes based on styryl-coumarins have been synthesized, allowing for the tracking of labeled biomolecules over time through a light-induced color change. d-nb.info While research often highlights derivatives with functional groups at other positions, the core coumarin structure of compounds like this compound provides the essential fluorescent reporter element for these applications.
| Probe Target | Sensing Mechanism | Application | Reference Finding |
|---|---|---|---|
| Metal Ions (e.g., Zn(II)) | Chelation-enhanced fluorescence (CHEF). rsc.org | Detection of metal ion accumulation in organelles. rsc.org | A Schiff base probe from 8-formyl-7-hydroxy-4-methylcoumarin showed increased emission for Zn(II). rsc.org |
| Neutrophil Elastase (NE) | Enzymatic cleavage of a recognition moiety. researchgate.net | Real-time detection and imaging in living cells and zebrafish. researchgate.net | A novel coumarin-based probe was developed to visualize NE activity with a large Stokes shift. researchgate.net |
| Cysteine (Cys) | Nucleophilic addition/cyclization reaction. nih.gov | Specific recognition of Cys in biological samples and food. nih.gov | Probes show significant fluorescent enhancement upon reaction with Cys. nih.gov |
| Lipid Droplets | Photoconversion of a styryl-coumarin probe. d-nb.info | Tracking of lipid droplets in live cells. d-nb.info | A yellow-emitting probe converts to a stable blue-emitting form upon irradiation. d-nb.info |
Photoresponsive Polymers and Smart Materials
The ability of coumarin moieties to undergo reversible photochemical reactions makes them ideal components for the fabrication of "smart" materials that can respond to light stimuli. The incorporation of this compound and related structures into polymers allows for the creation of materials with tunable properties.
Incorporation into Polymeric Systems for Tunable Properties
This compound derivatives can be incorporated into polymers as side chains to impart specific functionalities. acs.org A study involving the synthesis of polymers containing tyrosine and a coumarin derivative with a tert-butyl group demonstrated that this modification significantly influenced the material's properties. acs.org The presence of the bulky tert-butyl group was found to enhance the polymer's polarization ability. acs.org This led to a notable increase in both the dielectric constant and electrical conductivity compared to a similar polymer without the tert-butyl substituent. acs.org Specifically, the dielectric constant at 1 kHz increased from 8.33 to 9.38 with the inclusion of the tert-butylated coumarin. acs.org Such tunable electrical properties are valuable for applications in energy storage and electronics. acs.org Furthermore, the incorporation of coumarin units into polymer backbones is a well-established strategy for creating materials with useful optical properties, such as those for light harvesting. mdpi.com
Studies on Photodimerization and Photoinduced Transformations
The defining photoresponsive characteristic of coumarin is its ability to undergo a reversible [2+2] photodimerization reaction. acs.orgresearchgate.net When irradiated with UV light of a specific wavelength (typically above 300 nm), two coumarin molecules can cycloadd to form a cyclobutane (B1203170) dimer. kinampark.comresearchgate.net This process can be reversed by irradiating the dimer with shorter wavelength UV light (e.g., 254 nm), which cleaves the cyclobutane ring and regenerates the original coumarin moieties. acs.orgresearchgate.netkinampark.com
This reversible dimerization is the fundamental mechanism for creating photoresponsive polymers. kinampark.com When coumarin units are incorporated as pendant groups on a polymer chain, irradiation can induce intra-chain or inter-chain cross-linking, leading to changes in the polymer's topology, solubility, and mechanical properties. acs.orgkinampark.com For example, linear polymer chains can be transformed into structures with intramolecular loops upon exposure to long-wave UV light, and this transformation can be reversed with short-wave UV irradiation. kinampark.com This reversible cross-linking has been exploited to create materials with shape-memory properties and for self-healing applications. researchgate.net
| Process | Irradiation Wavelength | Molecular Transformation | Resulting Material Property |
|---|---|---|---|
| Photodimerization / Cross-linking | > 300 nm, > 310 nm, or 350 nm. researchgate.netkinampark.comresearchgate.net | Formation of cyclobutane dimers between coumarin units. kinampark.com | Polymer cross-linking, increased viscosity, gelation, information "writing". kinampark.comresearchgate.net |
| Photocleavage / Reversion | < 260 nm or 254 nm. researchgate.netkinampark.comresearchgate.net | Cleavage of the cyclobutane ring to regenerate coumarins. researchgate.net | Reversal of cross-linking, decreased viscosity, information "erasing". kinampark.comresearchgate.net |
Use in Optoelectronic Devices and Data Storage
The photo-switchable nature of coumarin dimerization is being actively explored for high-density optical data storage. researchgate.netresearchgate.net Thin polymer films containing coumarin side-groups can serve as a recording medium. researchgate.net Information can be "written" into the film by inducing localized photodimerization using focused laser light, often through a two-photon absorption process which allows for 3D data storage. researchgate.netresearchgate.net This dimerization alters the local chemical structure and, consequently, the optical properties (such as the refractive index) of the material. researchgate.net The stored information can then be "erased" by exposing the area to a different wavelength of light that induces photocleavage, returning the material to its original state. researchgate.net The "reading" of the stored data can be accomplished non-destructively using techniques like second harmonic generation (SHG) microscopy. researchgate.net The development of novel polymers based on dimeric coumarin compounds holds significant potential for creating optical materials with light-switchable properties for optoelectronics and photonics. researchgate.net
Chemical and Biosensors
The coumarin core is a popular fluorophore used in the design of chemical sensors. The principle often relies on a change in the fluorescence output (either enhancement, quenching, or a spectral shift) upon interaction with a specific analyte. This interaction is typically facilitated by a receptor unit attached to the coumarin scaffold, which selectively binds the target molecule or ion.
While the broader family of coumarin derivatives has been extensively used to develop fluorescent chemosensors for a variety of metal ions, including Zn²⁺ and Fe³⁺, specific research detailing the synthesis and application of sensors derived directly from this compound is not prominent in the reviewed scientific literature. Generally, such sensors are created by functionalizing the coumarin ring with a chelating moiety that can selectively bind to the target metal ion. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in its emission spectrum.
Coumarins, particularly those bearing amino groups, are known to exhibit pH-dependent fluorescence, making them suitable for creating pH-sensitive probes. The protonation or deprotonation of functional groups on the coumarin ring can significantly impact the intramolecular charge transfer (ICT) character, resulting in shifts in fluorescence emission color and intensity. These probes are valuable for mapping pH changes in various chemical and biological systems. However, based on the available literature, specific examples of pH-sensitive probes constructed from the this compound scaffold have not been detailed.
Instead of being used as a synthetic probe to detect other biomolecules, this compound has been identified as a naturally occurring biomolecule itself—a secondary metabolite in various plants. Its presence has been documented in studies investigating plant chemistry and defense mechanisms. For instance, it has been detected as a volatile compound in the essential oils of Giant Fennel (Ferula communis) and as a metabolite in grapevine (Vitis vinifera) leaves, where it may contribute to the plant's resistance against pathogens like downy mildew. researchgate.netresearchgate.netresearchgate.netresearchgate.net
In a study on sunflower roots treated with the biocontrol agent Trichoderma harzianum, this compound was identified as one of several specific metabolites that appeared only in the treated group, suggesting a role in the induced defense response against the pathogen Plasmopara halstedii. researchgate.net These findings highlight its significance as a biomarker in plant metabolomics rather than as an external sensing agent.
Table 1: Identification of this compound in Biological Systems
| Plant/Organism System | Study Context | Potential Role/Significance | Reference(s) |
| Ferula communis (Giant Fennel) | Analysis of essential oil chemotypes | Component of stem essential oil | researchgate.net |
| Vitis vinifera (Grapevine) | Investigation of resistance to powdery mildew | Identified in cuticular waxes of resistant genotypes | researchgate.net |
| Helianthus annuus (Sunflower) | Metabolite profiling after biocontrol treatment | Potential biomarker for induced disease resistance | researchgate.net |
Laser Dyes and Optical Brighteners
The strong fluorescence and high quantum yields of many coumarin derivatives have led to their widespread use as laser dyes and optical brightening agents.
Coumarin-based laser dyes are known for their high efficiency and broad tunability, particularly in the blue-green region of the spectrum. The specific lasing wavelength is determined by the substitution pattern on the coumarin ring.
Optical brighteners, or fluorescent whitening agents, function by absorbing light in the non-visible ultraviolet spectrum and re-emitting it in the blue portion of the visible spectrum. This process counteracts any yellowish tinge in a material, making it appear whiter and brighter.
Despite the prominence of the coumarin family in these fields, specific reports on the application of this compound as a commercial or extensively studied laser dye or optical brightener are not found in the reviewed literature. The compounds typically used for these purposes often feature different substitution patterns, such as amino groups at the 7-position, which are known to enhance the requisite photophysical properties.
Future Research Directions and Translational Perspectives for 6 Tert Butyl 4 Methylcoumarin
Development of Novel Synthetic Pathways for Enhanced Yields and Purity
The synthesis of 4-methylcoumarin (B1582148) derivatives is predominantly achieved through the Pechmann condensation, a classic method involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.govscispace.com For 6-tert-Butyl-4-methylcoumarin, this typically involves the condensation of 4-tert-butylphenol (B1678320) with ethyl acetoacetate (B1235776). google.com While effective, traditional methods often rely on homogeneous catalysts like concentrated sulfuric acid or trifluoroacetic acid, which can lead to challenges in product purification and generate acidic waste streams. scispace.comresearchgate.net
Future research is focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. A significant area of advancement is the use of heterogeneous and recyclable catalysts. Studies have explored various solid acid catalysts, such as silica-supported perchloric acid (HClO₄·SiO₂), Amberlyst-15, and zeolites, to facilitate the Pechmann reaction under solvent-free conditions. nih.govresearchgate.net These methods offer advantages like simpler work-up procedures, reduced reaction times, and catalyst reusability, contributing to greener chemistry principles. For instance, the use of HClO₄·SiO₂ has been shown to produce substituted coumarins in good yields. researchgate.net Similarly, microwave-assisted synthesis using catalysts like Amberlyst-15 has demonstrated high yields for compounds like 7-hydroxy-4-methylcoumarin, suggesting a promising avenue for the synthesis of other derivatives. nih.gov
Another approach involves the one-pot synthesis of coumarin (B35378) derivatives using ionic liquids or deep eutectic solvents, which can act as both the solvent and catalyst. nih.govmdpi.com These green methodologies often proceed under milder conditions and can result in high product yields. mdpi.com For example, a process for synthesizing 4-chloromethyl-6-tert-butyl-coumarin from 4-tert-butyl-phenol has been documented, achieving a purity of 99.0% and a yield of 35.8%, highlighting the ongoing efforts to optimize reaction parameters for specific derivatives. google.com
| Synthetic Method | Catalyst/Conditions | Key Advantages | Reference |
| Pechmann Condensation | Heterogeneous (e.g., HClO₄·SiO₂) | Recyclable catalyst, solvent-free, high yield | researchgate.net |
| Microwave-Assisted | Amberlyst-15 | Rapid reaction, high yield | nih.gov |
| Green Synthesis | Deep Eutectic Solvents (DES) | Acts as solvent and catalyst, high yields | mdpi.com |
| Modified Pechmann | Not specified | High purity (99.0%) achieved for a derivative | google.com |
Advanced Computational Design of Derivatives with Targeted Activities
The advancement of computational chemistry has revolutionized the design of new therapeutic agents. For coumarin derivatives, in silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and Density Functional Theory (DFT) are instrumental in predicting the biological activity and physicochemical properties of novel compounds before their synthesis. mdpi.comresearchgate.net These methods save considerable time and resources by prioritizing the most promising candidates for laboratory investigation.
Molecular docking studies are widely used to predict the binding affinity and interaction patterns of coumarin derivatives with specific biological targets, such as enzymes or protein receptors. nih.govresearchgate.net For instance, by docking newly designed coumarin analogues into the active site of an enzyme like caspase-3 or acetylcholinesterase, researchers can estimate their inhibitory potential. nih.govnih.gov This structure-based drug design approach allows for the rational modification of the this compound scaffold to enhance specific interactions and improve potency. Computational screening can identify compounds with a high likelihood of forming covalent bonds with target residues, a key strategy for designing potent inhibitors. nih.gov
Furthermore, DFT calculations are employed to investigate the electronic and optical properties of coumarin derivatives. mdpi.com These studies can predict molecular properties like HOMO-LUMO energy gaps, absorption spectra, and ionization potential, which are crucial for applications in optoelectronics and as fluorescent probes. mdpi.com By systematically modifying the substituents on the coumarin ring in a computational model, researchers can fine-tune these properties for specific applications, such as designing derivatives with optimal absorption in the near-UV region for use as photoinitiators in 3D printing. mdpi.comresearchgate.net
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Optimization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological effects. These studies involve synthesizing a series of related compounds and evaluating how systematic changes in their structure affect a specific biological activity, such as anticancer or antimicrobial efficacy. nih.govresearchgate.net
For 4-methylcoumarin derivatives, SAR studies have revealed several key insights. The nature and position of substituents on the coumarin ring are critical determinants of activity. nih.govmdpi.com For example, in the context of anticancer activity, modifications at the C3, C4, C6, and C7 positions have been extensively explored. nih.govnih.gov Studies on a series of 4-methylcoumarins showed that 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were a particularly effective subgroup against several cancer cell lines. nih.gov Another study focusing on modifications at the C4 and C6 positions identified a derivative, 4-p-hydroxy phenol-6-pinacol borane (B79455) coumarin, as a promising anticancer agent that induces apoptosis in cancer cells with low toxicity to normal cells. nih.gov
The presence of a bulky group like tert-butyl at the C6 position can significantly influence the molecule's lipophilicity and steric profile, which in turn affects its interaction with biological targets. Research on coumarins with tert-butyl and terpene substituents has shown good inhibitory activity against lipid peroxidation. mdpi.com SAR studies also indicate that the introduction of specific linkers and functional groups can dramatically alter activity; for instance, the nematicidal activity of 7-hydroxy-4-methylcoumarin derivatives was found to be highly dependent on the length of a carbon chain linker. rhhz.net These findings provide a roadmap for the rational design of this compound derivatives with optimized biological functions. nih.gov
| Modification Site | Substituent Type | Observed Biological Effect | Reference |
| C3 Position | Alkyl groups (in 7,8-DHMCs) | Increased cytotoxic activity against cancer cells | nih.gov |
| C4 and C6 Positions | p-hydroxy phenol and pinacol (B44631) borane | Promising anticancer activity, apoptosis induction | nih.gov |
| C6 Position | tert-Butyl group | Good inhibition of lipid peroxidation | mdpi.com |
| C7 Position | Bromo-butyl chain | Outstanding nematicidal activity | rhhz.net |
Exploration of Emerging Applications in Nanotechnology and Opto-Electronic Materials
The inherent fluorescent properties of the coumarin nucleus make it an attractive scaffold for applications beyond medicine, particularly in the fields of nanotechnology and optoelectronics. ontosight.airsc.org The specific substitution pattern of this compound influences its photophysical characteristics, opening avenues for its use as a specialized material. ontosight.ai
In nanotechnology, coumarin derivatives are utilized as fluorescent tags or encapsulated within nanoparticles for imaging and sensing applications. nih.govresearchgate.net For example, Coumarin 6 has been encapsulated into polystyrene nanospheres to create fluorescent nanobeacons for colonoscopic imaging. nih.gov These nanostructures can potentially target specific tissues, such as cancer cells, providing a clear fluorescent contrast for detection. nih.gov The conjugation of coumarin derivatives to multiwalled carbon nanotubes is another area of research, aiming to develop novel materials for potential biological applications. researchgate.net
The field of optoelectronics leverages the ability of organic compounds to interact with light. researchgate.netmdpi.com Coumarin derivatives are studied for their potential use in devices like organic light-emitting diodes (OLEDs) and as fluorescent dyes and lasers. mdpi.com Computational studies on coumarin derivatives have investigated their absorption spectra and other optical properties to assess their suitability for optoelectronic applications. mdpi.com The chemical structure of these molecules can be fine-tuned to control their optical and electronic properties, making them highly adaptable. rsc.org Research into coumarin-based systems for optoelectronic applications is an active area, with studies exploring their potential in dye-sensitized solar cells and as fluorescent probes for detecting biomolecules. mdpi.commdpi.com
Synergistic Combinations in Therapeutic Regimens
A growing strategy in modern medicine is the use of combination therapies, where multiple agents are used together to achieve a synergistic effect, enhance efficacy, and overcome drug resistance. researchgate.net Coumarin derivatives, including those based on the this compound scaffold, are being investigated for their potential role in such regimens, particularly in cancer treatment. nih.gov
Coumarins can sensitize tumor cells to conventional treatments like radiotherapy and chemotherapy. nih.gov By targeting different cellular pathways, they can complement the action of other drugs. For example, some coumarin derivatives have been shown to inhibit processes like tumor cell migration and invasion, which could work in concert with cytotoxic drugs that target cell proliferation. nih.gov The development of coumarin hybrids, where the coumarin scaffold is linked to another pharmacologically active molecule, is a promising approach to creating single molecules with multiple mechanisms of action. researchgate.net
Research into the synergistic effects of plant-derived extracts and conventional drugs is gaining traction as a way to combat antimicrobial resistance. researchgate.net This principle extends to purified compounds like coumarins. Investigating how this compound or its optimized derivatives interact with existing anticancer or antimicrobial drugs could lead to novel combination therapies with improved outcomes and potentially lower required doses of toxic agents. researchgate.netnih.gov
Q & A
What are the most reliable synthetic routes for 6-tert-Butyl-4-methylcoumarin, and how can purity be optimized?
Basic Research Focus
The synthesis of this compound typically involves Pechmann condensation or Friedel-Crafts alkylation. For purity optimization, researchers should:
- Use high-purity precursors (e.g., tert-butylphenol derivatives) to minimize side reactions .
- Employ chromatographic techniques (e.g., column chromatography) post-synthesis, guided by literature protocols for analogous coumarins .
- Validate purity via HPLC or GC-MS, cross-referencing retention times with NIST spectral databases for coumarin derivatives .
How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Advanced Research Focus
Contradictions in NMR data often arise from solvent effects, conformational isomerism, or impurities. To address this:
- Compare data across multiple solvents (DMSO-d6, CDCl3) to isolate solvent-dependent shifts .
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and confirm substituent positions .
- Cross-validate with X-ray crystallography if single crystals are obtainable, leveraging databases like the Cambridge Structural Database .
What strategies are effective for analyzing the photophysical properties of this compound?
Advanced Research Focus
Photophysical studies require a multi-technique approach:
- UV-Vis Spectroscopy : Measure absorption/emission spectra in varying solvents to assess solvatochromism.
- Time-Resolved Fluorescence : Quantify excited-state lifetimes to infer steric effects from the tert-butyl group .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to correlate experimental data with theoretical HOMO-LUMO gaps .
How should researchers design experiments to investigate the biological activity of this compound?
Basic Research Focus
For initial bioactivity screening:
- Prioritize in vitro assays (e.g., enzyme inhibition, antimicrobial testing) with positive/negative controls .
- Use structure-activity relationship (SAR) principles by comparing results with structurally similar coumarins .
- Document experimental conditions rigorously (pH, temperature) to ensure reproducibility .
What methodologies are recommended for resolving discrepancies in reported reaction yields for this compound?
Advanced Research Focus
Yield discrepancies may stem from kinetic vs. thermodynamic control or catalytic variations. Mitigation strategies include:
- Replicating literature protocols exactly, including catalyst loading and reaction time .
- Conducting kinetic studies (e.g., TLC monitoring) to identify optimal termination points .
- Reporting yields with measurement uncertainty ranges (e.g., ±2%) to align with analytical standards .
How can computational chemistry enhance the understanding of this compound’s reactivity?
Advanced Research Focus
Computational methods bridge experimental and theoretical insights:
- Molecular Dynamics Simulations : Model steric effects of the tert-butyl group on reaction pathways .
- Docking Studies : Predict binding affinities for biological targets using AutoDock/Vina .
- Reaction Mechanism Elucidation : Apply QM/MM hybrid methods to explore intermediates in synthesis routes .
What are the best practices for ensuring the reliability of literature reviews on this compound?
Basic Research Focus
To avoid biased or outdated literature:
- Use scholarly databases (SciFinder, Reaxys) filtered by citation count and publication date .
- Cross-check data against primary sources (e.g., patents, peer-reviewed journals) rather than tertiary summaries .
- Consult institutional librarians for access to specialized chemistry repositories .
How can researchers address the lack of long-term stability data for this compound?
Advanced Research Focus
Stability studies require systematic design:
- Accelerated Degradation Testing : Expose samples to elevated temperatures/humidity and monitor via HPLC .
- Spectroscopic Tracking : Use FTIR to detect decomposition byproducts (e.g., ester hydrolysis) .
- Collaborative Validation : Share preliminary data with open-science platforms to crowdsource stability insights .
What experimental frameworks support the exploration of novel applications (e.g., sensors, catalysts) for this compound?
Advanced Research Focus
For application-driven research:
- Structure-Function Analysis : Modify substituents (e.g., methyl vs. methoxy groups) and test performance .
- Collaborative Interdisciplinarity : Partner with material scientists to assess suitability in polymer matrices .
- Iterative Prototyping : Use design-of-experiments (DoE) software to optimize application-specific properties .
How should contradictions between theoretical predictions and experimental results be analyzed?
Advanced Research Focus
Resolving theory-experiment gaps involves:
- Error Source Identification : Check computational parameters (basis sets, solvation models) against experimental conditions .
- Hybrid Methodologies : Combine semi-empirical and ab initio calculations to balance accuracy and feasibility .
- Peer Review : Present findings at conferences for expert feedback on overlooked variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
